1-(furan-2-carbonyl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine
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Overview
Description
1-(furan-2-carbonyl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine is a complex organic compound that features multiple functional groups, including a furan ring, a trifluoromethyl group, an oxadiazole ring, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine typically involves multi-step organic synthesis. The process may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Synthesis of the oxadiazole ring: This can be done through the cyclization of hydrazides with carboxylic acids or their derivatives.
Formation of the pyridine ring: This step may involve the condensation of appropriate aldehydes or ketones with ammonia or amines.
Attachment of the piperazine ring: This can be achieved through nucleophilic substitution reactions.
Final coupling: The various fragments are then coupled together under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The pyridine and piperazine rings can undergo cross-coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Catalysts: Palladium, platinum, nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may yield amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(furan-2-carbonyl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound may be used as a probe to study various biological processes. Its multiple functional groups allow for the attachment of various tags or labels, making it useful in biochemical assays and imaging studies.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its multiple functional groups allow for the design of materials with specific characteristics, such as improved stability, reactivity, or mechanical properties.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine depends on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow for diverse interactions, which can modulate the activity of these targets and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
- Furan-2-yl(4-(5-(5-chloro-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
- Furan-2-yl(4-(5-(5-bromo-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
Uniqueness
1-(furan-2-carbonyl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
furan-2-yl-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O3/c18-17(19,20)16-22-14(23-28-16)11-3-4-13(21-10-11)24-5-7-25(8-6-24)15(26)12-2-1-9-27-12/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLVIQJAJBMCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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